(e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid

Description

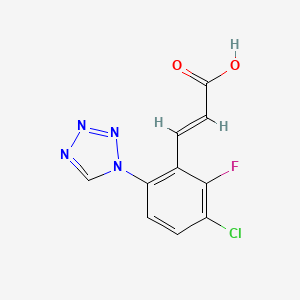

(E)-3-(3-Chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylic acid (CAS: 1209335-53-4) is a synthetic aromatic acrylic acid derivative featuring a substituted phenyl ring with chloro, fluoro, and tetrazole functional groups. The (E)-configuration of the acrylic acid moiety is critical for its stereochemical properties, which may influence biological activity or material applications. The tetrazole group, a nitrogen-rich heterocycle, is often employed in medicinal chemistry as a bioisostere for carboxylic acids due to its metabolic stability and ability to participate in hydrogen bonding . This compound is listed among specialty chemicals produced by Hangzhou Mstone Pharmaceuticals, though its specific applications remain undisclosed in publicly available data .

Properties

IUPAC Name |

(E)-3-[3-chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN4O2/c11-7-2-3-8(16-5-13-14-15-16)6(10(7)12)1-4-9(17)18/h1-5H,(H,17,18)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAIHMUQKYDLSZ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N2C=NN=N2)C=CC(=O)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1N2C=NN=N2)/C=C/C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

HWE Reaction for Acrylate Installation

Reagents : Ethyl diethylphosphonoacetate, NaH, THF, 0°C → RT.

Mechanism :

Outcome :

Deprotection and Isocyanide Formation

Deprotection :

Reagents : TFA/DCM (1:1), RT, 2 h.

Product : (E)-3-(6-amino-3-chloro-2-fluorophenyl)acrylic acid ethyl ester (94% yield).

Isocyanide Synthesis :

Tetrazole Cyclization and Ester Hydrolysis

Cyclization :

Reagents : TMSN3, H2O, THF, −40°C → RT.

Mechanism :

Yield : 89% ethyl (E)-3-(3-chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylate.

Hydrolysis :

Conditions : LiOH (2 eq), THF/H2O (4:1), reflux, 3 h.

Yield : 95% target acid; purity >99.5% (HPLC).

Alternative Synthetic Routes

Heck Coupling-Based Approach (Legacy Method)

Steps :

-

Halogenation : Directed ortho-metalation with t-BuLi, quenching with ClPO(OEt)2 (Yield: 35%).

-

Heck Reaction : Pd(OAc)2, PPh3, acrylate ester (Yield: 40%).

Disadvantages :

Microwave-Assisted Tetrazole Synthesis

Conditions :

-

Reactants : (E)-3-(3-chloro-2-fluoro-6-aminophenyl)acrylate, TMSN3.

-

Yield : 91% (vs. 89% conventional heating).

Critical Process Parameters

Table 1: Optimization of Tetrazole Cyclization

Industrial-Scale Considerations

Key Challenges :

-

Exothermic Risks : Tetrazole cyclization requires strict T control (−40°C ± 2°C).

-

TMSN3 Handling : On-site generation via NaN3 + TMSCl preferred over storage.

Cost Analysis (Per kg Product) :

Emerging Methodologies

Photocatalytic Approaches :

-

Reactants : (E)-3-(3-chloro-2-fluoro-6-azidophenyl)acrylate.

Biocatalytic Ester Hydrolysis :

Chemical Reactions Analysis

Types of Reactions

(e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Addition: Addition of molecules across the double bond of the acrylic acid moiety.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Anticancer Properties

Research indicates that (E)-3-(3-Chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylic acid exhibits promising anticancer activity. It has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The compound's mechanism of action is thought to involve the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Al-Hiari et al. (2005) | Evaluate anticancer properties | Demonstrated significant inhibition of cell proliferation in melanoma cell lines. |

| Zalan et al. (2006) | Assess antimicrobial efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent. |

| Topsom et al. (1971) | Synthesis optimization | Improved synthetic routes leading to higher yields of the target compound with minimal by-products. |

Therapeutic Potential

Given its diverse biological activities, this compound is being investigated for various therapeutic applications:

- Cancer Therapy : Due to its ability to induce apoptosis in cancer cells, it is being explored as a potential treatment for various cancers.

- Infection Control : Its antimicrobial properties suggest it could be developed into a new class of antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Mechanism of Action

The mechanism of action of (e)-3-(3-Chloro-2-fluoro-6-(1h-tetrazol-1-yl)phenyl)acrylic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

(E)-Ethyl-3-(6-(trifluoromethyl)imidazo[2,1-b]thiazol-2-yl)acrylate (13c')

Structural Similarities and Differences :

- Shared Features : Both compounds contain an α,β-unsaturated acrylic acid/ester backbone, which is common in bioactive molecules (e.g., kinase inhibitors) due to its electrophilic reactivity.

- Divergences : The phenyl-tetrazole motif in the target compound is replaced with an imidazothiazole ring bearing a trifluoromethyl group in 13c'. The imidazothiazole core is a privileged scaffold in antiviral and anticancer agents, while the tetrazole group in the target compound may enhance solubility or target binding .

Other Listed Compounds from Hangzhou Mstone Pharmaceuticals

- Likely used as a synthetic intermediate for pharmaceuticals.

- 4-Bromo-3-methoxypyridine hydrochloride (CAS: 99528-42-4): A halogenated pyridine derivative; divergent functional groups and applications compared to the target compound.

- 2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid (CAS: 1094106-58-7): Contains a propanoic acid chain and pyridine ring but lacks the tetrazole and acrylate motifs.

Key Observations :

- The target compound’s unique combination of chloro, fluoro, tetrazole, and acrylic acid groups distinguishes it from other listed analogs.

Biological Activity

(E)-3-(3-Chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylic acid, with the CAS number 1094106-58-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H6ClFN4O2

- Molar Mass : 268.63 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. The following sections detail specific findings from recent studies.

Cytotoxicity Studies

Recent research has demonstrated that this compound exhibits significant cytotoxic effects against human tumor cell lines. Notably, it has been evaluated against LoVo and HCT-116 cells, with findings summarized in Table 1.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LoVo | 294.32 ± 8.41 | Modulation of apoptosis regulators (Bax, Bcl-2) |

| HCT-116 | 298.05 ± 13.26 | Activation of caspases (8, 9, and 3) |

The cytotoxicity observed can be attributed to multiple mechanisms:

- Apoptosis Regulation : The compound modulates key apoptosis regulators such as Bax and Bcl-2, promoting cell death through intrinsic and extrinsic pathways.

- Caspase Activation : It activates initiator caspases (caspase-8 and -9) and executioner caspase-3, leading to apoptosis.

- Cell Cycle Arrest : The compound induces cell cycle arrest in G2/M and G1 phases for LoVo and HCT-116 cells, respectively .

Case Studies

In a comparative study involving various derivatives of related compounds, this compound was noted for its superior cytotoxic profile compared to other tested compounds. Its effectiveness was benchmarked against established chemotherapeutic agents, demonstrating promising potential for further development.

Additional Biological Activities

Beyond cytotoxicity, preliminary studies suggest potential anti-inflammatory properties linked to the compound's ability to inhibit cyclooxygenase enzymes (COX). Further investigations are needed to elucidate these effects fully.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-3-(3-Chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acrylic acid?

- Methodological Answer : A multi-step synthesis is typically employed. First, introduce the tetrazole group via nucleophilic substitution on a fluorinated chlorobenzene precursor under basic conditions (e.g., NaH/DMF). Subsequent Heck coupling or Wittig reaction with acrylic acid derivatives ensures stereoselective formation of the (E)-configured double bond . Key intermediates should be characterized by H NMR (e.g., δ 7.60 ppm for the acrylate proton) and LC-MS to confirm regiochemistry and purity .

Q. How can the stereochemistry and crystal structure of this compound be validated?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for unambiguous stereochemical assignment. For example, the (E)-configuration can be confirmed by measuring the dihedral angle between the acrylate group and the aromatic plane, with angles >150° supporting trans geometry . Synchrotron radiation may enhance resolution for halogen-heavy structures .

Q. What analytical techniques are essential for purity assessment?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to monitor impurities. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, while F NMR (e.g., δ -110 ppm for ortho-fluorine) verifies substitution patterns .

Advanced Research Questions

Q. How does the 1H-tetrazole substituent influence the compound’s biological activity?

- Methodological Answer : The tetrazole group enhances hydrogen-bonding potential and metabolic stability. In vitro assays (e.g., kinase inhibition or apoptosis studies) should compare activity against analogs lacking the tetrazole moiety. For instance, in prostate cancer models, tetrazole-containing derivatives downregulate F-actin and paxillin via Akt-mTOR pathways, as shown by Western blotting and immunofluorescence . Dose-response curves (IC) and molecular docking (using AutoDock Vina) can quantify affinity for biological targets .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Modify logP via pro-drug approaches (e.g., esterification of the acrylic acid). Pharmacokinetic profiling in rodent models should include plasma half-life (t), bioavailability (F%), and tissue distribution (LC-MS/MS quantification). Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) identifies metabolic hotspots .

Q. How can structural analogs resolve contradictions in reported bioactivity data?

- Methodological Answer : Systematic SAR studies are crucial. For example, replace the 2-fluoro group with other halogens (Cl, Br) and evaluate changes in target binding (SPR or ITC assays). Crystallographic data (e.g., PDB entries) may reveal steric clashes or favorable interactions missed in docking studies .

Q. What computational methods predict the compound’s reactivity in aqueous environments?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model hydrolysis pathways of the acrylate ester. Solvent-accessible surface area (SASA) analysis identifies electrophilic centers prone to nucleophilic attack. Validate predictions via pH-stability studies (HPLC monitoring at 37°C) .

Key Considerations for Experimental Design

- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to separate (E)/(Z) isomers .

- Biological Replicates : Minimum n=3 for in vitro assays to address variability in tetrazole-mediated signaling .

- Crystallization Conditions : Optimize with PEG 3350 and sodium acetate buffer (pH 5.0) for halogen-rich structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.